

# An In-depth Technical Guide to Diphenylstannane: Identifiers, Properties, and Biological Relevance

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Diphenylstannane**, a key organotin compound, and its derivatives are subjects of increasing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of **diphenylstannane**, focusing on its chemical identifiers, synthesis, reactivity, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as those exploring the broader applications of organotin chemistry.

# Core Identifiers and Chemical Properties of Diphenylstannane

**Diphenylstannane**, in its simplest form as diphenyltin dihydride, is the foundational molecule for a wide range of diphenyltin compounds. Accurate identification is crucial for research and regulatory purposes.



Identifier	Value	
CAS Number	1011-95-6[1]	
PubChem CID	494678	
Molecular Formula	C12H12Sn	
Molecular Weight	274.93 g/mol [1]	
InChI	InChl=1S/2C6H5.Sn.2H/c21-2-4-6-5-3-1;;;/h21-5H;;;	
InChlKey	ZKCZXVODRKOWIY-UHFFFAOYSA-N	
SMILES	C1=CC=C(C=C1)[SnH2]\C2=CC=CC=C2	
Synonyms	Diphenyltin dihydride, Dihydrodiphenyltin	

# Synthesis and Reactivity Experimental Protocol: Synthesis of Diphenylstannane (Diphenyltin Dihydride)

The most common laboratory-scale synthesis of **diphenylstannane** involves the reduction of diphenyltin dichloride.

#### Materials:

- Diphenyltin dichloride (Ph2SnCl2)
- Lithium aluminum hydride (LiAlH4)
- Anhydrous diethyl ether
- Water
- Drying agent (e.g., anhydrous magnesium sulfate)
- Standard glassware for air-sensitive reactions (Schlenk line or glovebox)



#### Procedure:

- In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, a solution of diphenyltin dichloride in anhydrous diethyl ether is prepared.
- The flask is cooled in an ice bath.
- A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise from the dropping funnel with constant stirring under an inert atmosphere.
- After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period.
- The reaction is quenched by the slow and careful addition of water to decompose the excess lithium aluminum hydride.
- The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with water and dried over an anhydrous drying agent.
- The solvent is removed under reduced pressure to yield **diphenylstannane**.

Note: This is a generalized procedure. The specific stoichiometry, reaction times, and purification methods may vary and should be optimized based on the specific experimental setup and desired purity. Diphenyltin dihydride is sensitive to air and moisture and should be handled under an inert atmosphere.

# **Reactivity: Reduction of Carbonyl Compounds**

**Diphenylstannane** is a versatile reducing agent for aldehydes and ketones. The reaction proceeds readily at room temperature and offers a useful method for the synthesis of alcohols. The rate of reduction is dependent on the nature of the carbonyl group, with aldehydes generally reacting more rapidly than ketones.[2]

# Biological Activity and Cytotoxicity of Diphenyltin Compounds



While research on the biological activity of **diphenylstannane** itself is limited, numerous studies have investigated the therapeutic potential of its derivatives, particularly diphenyltin(IV) complexes. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines.

# Cytotoxicity of Diphenyltin(IV) Dithiocarbamate Complexes

Diphenyltin(IV) dithiocarbamate complexes have emerged as a promising class of anticancer agents. They have been shown to exhibit potent cytotoxicity against several human cancer cell lines.

Cell Line	Cancer Type	Compound	IC50 (μM)
CCRF-CEM (CCL- 119)	T-lymphoblastic leukemia	Diphenyltin(IV) diisopropyl dithiocarbamate	0.18 - 3.10[3][4]
Jurkat E6.1	T-lymphoblastic leukemia	Diphenyltin(IV) dithiocarbamate compounds	1.05 - 1.45[5]
A549	Human lung carcinoma	Ph2Sn(N-ethyl-N- benzyldithiocarbamate )	Lower than cisplatin[6]
HT-29	Colon adenocarcinoma	Diphenyltin(IV) diallyldithiocarbamate	Potent cytotoxicity observed[7]

Studies have indicated that the cytotoxic efficacy of these compounds is often greater than that of the widely used anticancer drug, cisplatin.[6] Furthermore, some diphenyltin compounds have shown selectivity towards cancer cells over non-cancerous cell lines.[3][8]

# **Experimental Protocol: MTT Assay for Cytotoxicity**

The cytotoxicity of diphenyltin compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.



#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Diphenyltin compound solution (in a suitable solvent like DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well microplates
- Microplate reader

#### Procedure:

- Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- The cells are then treated with various concentrations of the diphenyltin compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
- Following incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
- The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

## **Mechanism of Action**



The cytotoxic effects of diphenyltin compounds are primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.

# **Apoptosis Induction**

Diphenyltin derivatives have been shown to trigger the intrinsic mitochondrial pathway of apoptosis. This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases, which are key executioners of apoptosis.[6][9]

# **Cell Cycle Arrest**

In addition to inducing apoptosis, these compounds can also halt the progression of the cell cycle at various phases, including G0/G1, S, and G2/M.[6][8] This prevents cancer cells from proliferating and ultimately contributes to their demise.

The proposed mechanism of action for the cytotoxic effects of diphenyltin compounds is illustrated in the following diagram:

Caption: Logical workflow of the proposed cytotoxic action of diphenyltin compounds.

## Conclusion

**DiphenyIstannane** and its derivatives represent a versatile class of organotin compounds with significant potential in both synthetic chemistry and drug development. While the parent compound, diphenyItin dihydride, serves as a useful reducing agent, its diphenyItin(IV) complexes have demonstrated promising cytotoxic activities against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway and cell cycle arrest. Further research is warranted to fully elucidate the therapeutic potential of these compounds, with a focus on improving their selectivity and reducing their toxicity to non-cancerous cells. This guide provides a foundational understanding for researchers aiming to explore the rich chemistry and biological relevance of **diphenyIstannane** and its derivatives.

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